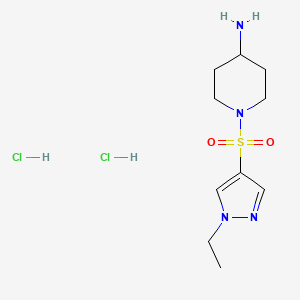

![molecular formula C11H14N4 B2368825 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺 CAS No. 2309735-01-9](/img/structure/B2368825.png)

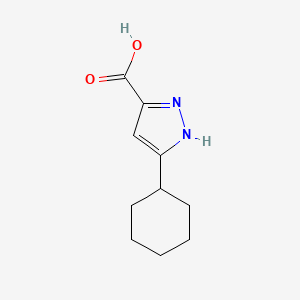

N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

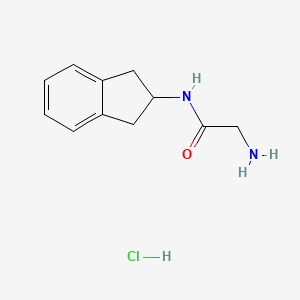

“N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It has been found to inhibit Mycobacterium tuberculosis bd oxidase and has been studied as a potential cyclin-dependent kinase 2 inhibitor for cancer therapy .

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidin-4-amine derivatives involves various chemical transformations . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” and its derivatives can be elucidated based on spectroscopic data and elemental analyses . The structure is composed of a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving “N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” and its derivatives are complex and involve multiple steps . For example, the cyclization of 5-acetyl-4-aminopyrimidines involves the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” can be determined based on spectroscopic data and elemental analyses .科学研究应用

组胺 H4 受体拮抗剂和抗炎活性

合成了一系列 2-氨基嘧啶,包括与 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺相关的化合物,并评估了它们作为组胺 H4 受体 (H4R) 配体的作用。这些化合物的优化产生了在动物模型中表现出有效的体外活性和作为抗炎剂的功效的衍生物,突出了 H4R 拮抗剂在控制炎症和疼痛方面的潜力 (Altenbach 等人,2008).

合成和杂环化合物开发

对与 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺相关的 N-芳基-4-(吡啶-3-基)嘧啶-2-胺衍生物的研究利用了钯催化的 Buchwald-Hartwig 胺化反应。这些化合物以中等至良好的收率合成,代表了一种制备新杂环化合物的通用方法,可应用于药物化学的各个领域 (El-Deeb 等人,2008).

用于咪唑并嗪合成的闪光真空热解

开发了一种涉及 N-(叔丁基)-N-(嘧啶-2-基亚甲基)胺和相关化合物闪光真空热解的新方法,以有效合成咪唑并嗪。这种方法为单环亚胺提供了极好的收率,并展示了 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺类似物在合成复杂杂环结构中的多功能性 (Justyna 等人,2017).

嘧啶-吡唑杂环化合物的杀虫和抗菌潜力

在微波辐射下,N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺与取代酸酰肼的环缩合产生了具有显着杀虫和抗菌活性的化合物。这项研究说明了 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺衍生物在开发新的农用化学品和药物方面的潜力 (Deohate & Palaspagar, 2020).

不对称合成胺

N-叔丁基磺酰亚胺,包括 N-(叔丁基)吡啶并[3,4-d]嘧啶-4-胺的衍生物,已被用作不对称合成各种胺的中间体。这些化合物作为强大的手性导向基团,促进高度对映选择性胺的合成,证明了它们在合成有机化学中的用途 (Ellman 等人,2002).

未来方向

作用机制

Target of Action

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a compound that has shown significant interest in the medicinal chemistry community as a scaffold for the development of kinase inhibitors . The primary targets of this compound are kinases, which play a crucial role in cellular signaling pathways . Specifically, it has been found to inhibit CDK2, a kinase involved in cell cycle regulation .

Mode of Action

The compound interacts with its targets, the kinases, by mimicking the binding interactions in the kinase active sites . This allows the compound to inhibit the activity of the kinases, leading to changes in the cellular signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of kinases by N-tert-butylpyrido[3,4-d]pyrimidin-4-amine affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to alterations in cell cycle progression . This can have downstream effects on cellular proliferation and growth, which is particularly relevant in the context of cancer treatment .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer .

属性

IUPAC Name |

N-tert-butylpyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFXUZATPHKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=NC2=C1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

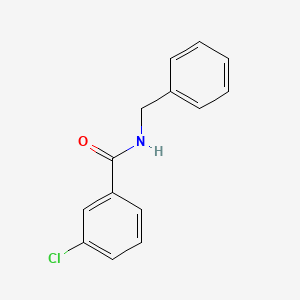

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

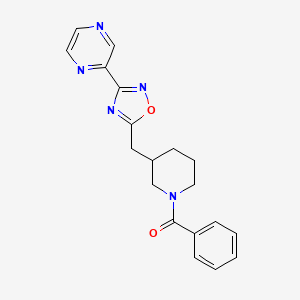

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

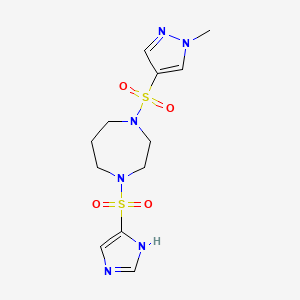

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)

![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)